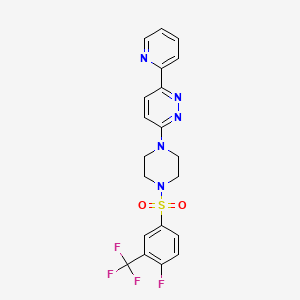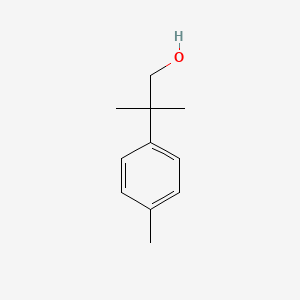
2,2-Dimetil-2-(4-metilfenil)etanol
Descripción general
Descripción
2,2-Dimethyl-2-(4-methylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is also known as 1,1-Dimethyl-2-(4-methylphenyl)ethanol. This compound is characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to two methyl groups and a 4-methylphenyl group. It is a colorless liquid with a pleasant odor and is used in various applications, including as an intermediate in organic synthesis and in the production of fragrances and flavors .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2-(4-methylphenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and in the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-2-(4-methylphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylacetophenone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of 2,2-Dimethyl-2-(4-methylphenyl)ethanol often involves the catalytic hydrogenation of 4-methylacetophenone using a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. This method is efficient and yields high purity product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-2-(4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylacetophenone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be reduced to form 4-methylphenylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 4-Methylacetophenone
Reduction: 4-Methylphenylmethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-2-(4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. In biochemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, making it a versatile intermediate. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are essential in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenylmethanol: Similar in structure but lacks the two methyl groups attached to the carbon bearing the hydroxyl group.
4-Methylacetophenone: Contains a carbonyl group instead of a hydroxyl group.
2-(4-Methylphenyl)ethanol: Similar but with a different substitution pattern on the ethyl chain.
Uniqueness
2,2-Dimethyl-2-(4-methylphenyl)ethanol is unique due to the presence of two methyl groups on the carbon bearing the hydroxyl group, which influences its reactivity and physical properties. This structural feature makes it a valuable intermediate in organic synthesis and enhances its utility in various applications compared to its similar compounds .
Propiedades
IUPAC Name |
2-methyl-2-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEGOACBZWCEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


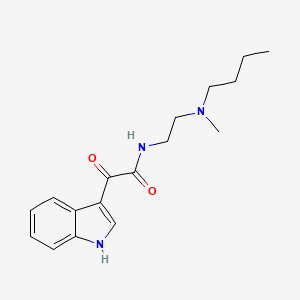
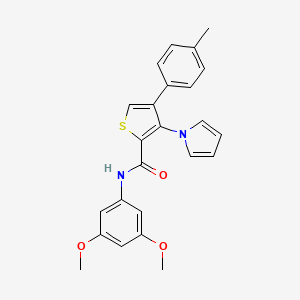
![2-Chloro-N-(1,1-dimethoxypropan-2-yl)-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2359410.png)
![1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2359413.png)
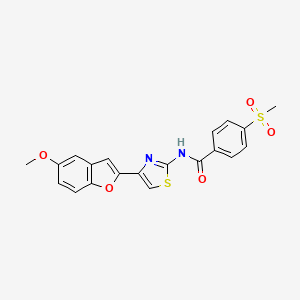

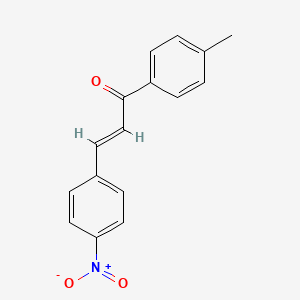
![Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2359420.png)
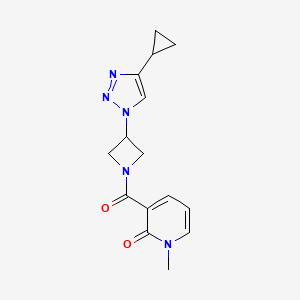
![4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2359422.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2359424.png)
